REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:13])=[C:9]([CH:12]=1)[CH:10]=O)=[O:4].[CH3:14][C:15]([CH3:18])([NH2:17])[CH3:16]>CC(O)C>[Br:1][CH2:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:13])=[C:9]([CH:10]=[N:17][C:15]([CH3:18])([CH3:16])[CH3:14])[CH:12]=1)=[O:4]
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Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1C=CC(=C(C=O)C1)O
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Name
|
|
Quantity
|
29.24 g
|
Type
|
reactant
|
Smiles
|
CC(C)(N)C
|
Name
|
|
Quantity
|
920 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
-3 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
stirred at -3° to 0° C. for 30 minutes whereupon precipitation
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
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Type
|
WASH
|
Details
|
is washed with ice cold 2-propanol (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 55° C. for 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC(=C(C=C1)O)C=NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |